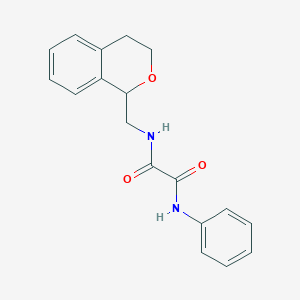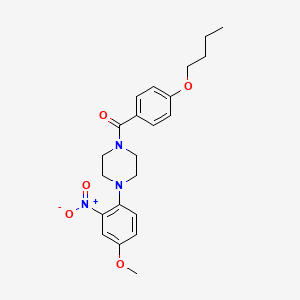![molecular formula C24H31N3O4S B4233439 1-benzyl-4-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}piperazine](/img/structure/B4233439.png)
1-benzyl-4-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}piperazine
Übersicht
Beschreibung
1-benzyl-4-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}piperazine, also known as BPIP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BPIP belongs to the family of piperazine compounds and has been shown to exhibit promising biological activities.
Wirkmechanismus
1-benzyl-4-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}piperazine exerts its biological activities through multiple mechanisms of action. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 1-benzyl-4-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}piperazine has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. Furthermore, 1-benzyl-4-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}piperazine has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
1-benzyl-4-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}piperazine has been shown to exhibit potent biological activities in vitro and in vivo. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, and to reduce the infiltration of immune cells into inflamed tissues. 1-benzyl-4-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}piperazine has also been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. Furthermore, 1-benzyl-4-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}piperazine has been shown to exhibit neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-benzyl-4-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}piperazine in lab experiments is its high potency and specificity. 1-benzyl-4-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}piperazine has been shown to exhibit potent biological activities at low concentrations, making it an attractive compound for use in research studies. However, one of the limitations of using 1-benzyl-4-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}piperazine is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the study of 1-benzyl-4-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}piperazine. One area of interest is the development of 1-benzyl-4-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}piperazine analogs with improved pharmacological properties. Another area of interest is the investigation of the potential therapeutic applications of 1-benzyl-4-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}piperazine in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the precise mechanisms of action of 1-benzyl-4-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}piperazine and to identify potential drug targets for the development of novel therapeutics.
Wissenschaftliche Forschungsanwendungen
1-benzyl-4-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}piperazine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-inflammatory, anti-tumor, and anti-cancer activities. 1-benzyl-4-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}piperazine has also been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells. Furthermore, 1-benzyl-4-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}piperazine has been shown to exhibit neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-2-(4-piperidin-1-ylsulfonylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O4S/c28-24(26-17-15-25(16-18-26)19-21-7-3-1-4-8-21)20-31-22-9-11-23(12-10-22)32(29,30)27-13-5-2-6-14-27/h1,3-4,7-12H,2,5-6,13-20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXOAFFVZSJCHFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)N3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-amino-4',4',6',8',9'-pentamethyl-2'-oxo-4'H,5H-spiro[pyrido[1,2-a]benzimidazole-3,1'-pyrrolo[3,2,1-ij]quinoline]-2,4-dicarbonitrile](/img/structure/B4233364.png)
![N-(4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide](/img/structure/B4233365.png)

![2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4233390.png)
![N-(4-methoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4233392.png)
![4-chloro-N-methyl-N-[2,4,6-trimethyl-3-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B4233397.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{4-[(1,3-thiazol-5-ylamino)sulfonyl]phenyl}propanamide](/img/structure/B4233406.png)
![2-{[1-(2-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid](/img/structure/B4233411.png)
![4-tert-butyl-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B4233414.png)
![methyl 2-({[(5-{2-[(4-fluorobenzoyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4233417.png)

![2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B4233436.png)
